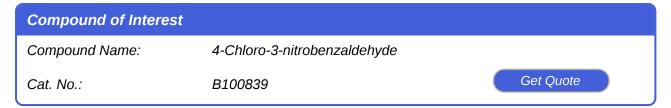


An In-depth Technical Guide to 4-Chloro-3nitrobenzaldehyde

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This guide provides comprehensive technical information on **4-Chloro-3-nitrobenzaldehyde**, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

4-Chloro-3-nitrobenzaldehyde is a substituted aromatic aldehyde.[1] The presence of a chlorine atom and a nitro group on the benzaldehyde ring makes it a versatile precursor for a variety of chemical transformations.[1]

Table 1: Physicochemical Properties of 4-Chloro-3-nitrobenzaldehyde



Property	Value	Source
Molecular Formula	C7H4CINO3	[2][3]
Molecular Weight	185.56 g/mol	[2]
CAS Number	16588-34-4	[3]
Appearance	Off-white to light yellow/green powder	[1][4]
Melting Point	61-63 °C	[5]
Boiling Point	276.5 °C (estimate)	[4]
Density	1.4791 g/cm³ (estimate)	[4]
Water Solubility	4 g/L at 98 °C	[4]
Synonyms	3-Nitro-4-chlorobenzaldehyde, Benzaldehyde, 4-chloro-3- nitro-	[2][3]

Experimental Protocols

A common and efficient method for the synthesis of **4-Chloro-3-nitrobenzaldehyde** is through the nitration of **4-chlorobenzaldehyde**.

Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde

This protocol details the nitration of 4-chlorobenzaldehyde using a mixture of fuming nitric acid and sulfuric acid.

Materials:

- 4-chlorobenzaldehyde
- · Fuming nitric acid
- Sulfuric acid



- · Crushed ice
- Ethanol/water mixture for recrystallization

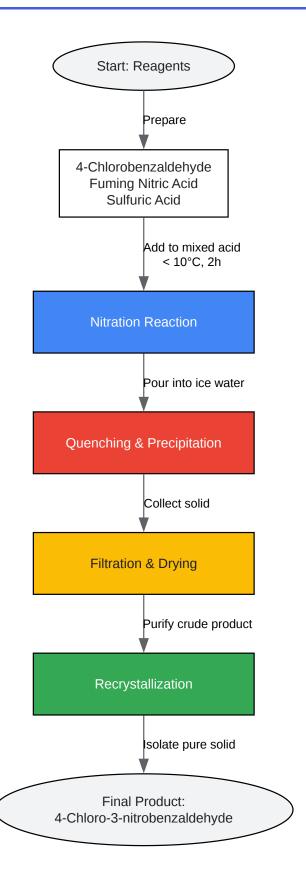
Procedure:

- A mixed acid solution is prepared using fuming nitric acid and sulfuric acid.[4]
- 4-chlorobenzaldehyde is carefully added to the mixed acid solution.[4]
- The reaction is maintained at a temperature below 10°C for a duration of 2 hours with continuous stirring.[4][5]
- Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude product as a white solid.[4][5]
- The precipitate is collected via filtration and subsequently dried.[4][5]
- For purification, the crude product is recrystallized from an ethanol/water solvent mixture.[5]
- This process typically yields **4-chloro-3-nitrobenzaldehyde** in high purity (around 89-97% yield).[4][5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **4-Chloro-3-nitrobenzaldehyde**.





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Caption: Workflow for the synthesis of 4-Chloro-3-nitrobenzaldehyde.



Applications in Research and Development

4-Chloro-3-nitrobenzaldehyde serves as a crucial building block in the synthesis of more complex molecules. It is particularly noted as a potent inhibitor of VCAM-1 (Vascular Cell Adhesion Molecule-1) expression, suggesting its potential as a drug candidate for treating autoimmune and allergic inflammatory diseases.[5] Its chemical structure allows for further modifications, making it a valuable intermediate in the creation of novel pharmaceutical agents and other fine chemicals.[1]

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